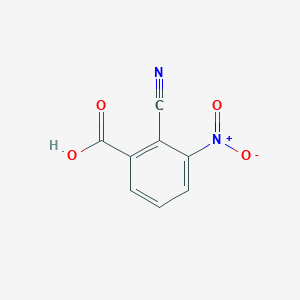

2-Cyano-3-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c9-4-6-5(8(11)12)2-1-3-7(6)10(13)14/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPVVWZPOOLICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697219 | |

| Record name | 2-Cyano-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260834-31-8 | |

| Record name | 2-Cyano-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyano-3-nitrobenzoic Acid: Synthesis, Characterization, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of highly functionalized aromatic building blocks is paramount for the efficient construction of complex molecular architectures. 2-Cyano-3-nitrobenzoic acid, a key scaffold, presents a unique combination of reactive functional groups—a carboxylic acid, a nitrile, and a nitro group—positioned in a sterically demanding ortho- and meta-relationship. This arrangement not only influences the electronic properties of the benzene ring but also offers a versatile platform for a variety of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its analytical characterization, reactivity, and potential applications as a pivotal intermediate in the synthesis of novel chemical entities.

Core Properties and Identification

A thorough understanding of the physicochemical properties of this compound is the foundation for its effective utilization in research and development.

| Property | Value | Source |

| CAS Number | 1260834-31-8 | [1][2] |

| Molecular Formula | C₈H₄N₂O₄ | [1][2] |

| Molecular Weight | 192.13 g/mol | [1][2] |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |

Synthesis of this compound: A Proposed Protocol

Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from the synthesis of 4-cyano-3-nitrobenzoic acid.[4]

Materials:

-

2-Chloro-3-nitrobenzoic acid

-

Copper(I) cyanide (CuCN)

-

Quinoline

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Aqueous Sodium Dihydrogen Phosphate (NaH₂PO₄)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane

-

Acetic acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-3-nitrobenzoic acid (1.0 eq), copper(I) cyanide (2.0 eq), and quinoline (2.0 eq).

-

Heating: Heat the reaction mixture to 180 °C under an inert atmosphere (e.g., argon or nitrogen) for 3.5 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup - Acidification: After cooling the reaction mixture to room temperature, carefully add concentrated hydrochloric acid and dilute with water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with aqueous NaH₂PO₄ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a mixture of dichloromethane and acetic acid (e.g., 98:2) as the eluent to yield pure this compound.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended, with expected outcomes based on the analysis of related nitrobenzoic acid isomers.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro, cyano, and carboxylic acid groups. The coupling patterns (doublets, triplets, or doublet of doublets) will be indicative of the ortho, meta, and para relationships between the protons.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals: six for the aromatic carbons and one each for the carboxyl and cyano carbons. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. The quaternary carbons attached to the substituents will likely show lower intensity.[6]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3000 | O-H | Carboxylic acid, stretching |

| ~2230 | C≡N | Nitrile, stretching |

| ~1700 | C=O | Carboxylic acid, stretching |

| ~1530 | N-O | Nitro, asymmetric stretching |

| ~1350 | N-O | Nitro, symmetric stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₈H₄N₂O₄. The fragmentation pattern can provide further structural information. For related nitrobenzoic acids, a common fragmentation is the loss of the hydroxyl group from the carboxylic acid.[7]

Reactivity and Synthetic Potential

The unique arrangement of the three functional groups in this compound dictates its reactivity and makes it a valuable intermediate in organic synthesis.

Caption: Reactivity of functional groups in this compound.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding 2-cyano-3-aminobenzoic acid. This transformation opens up a plethora of synthetic possibilities, as the resulting aniline derivative can participate in various coupling reactions and the formation of heterocyclic rings, which are common motifs in pharmaceuticals.[8]

-

Derivatization of the Carboxylic Acid: The carboxylic acid functionality can be readily converted into esters, amides, or acid chlorides. This allows for the introduction of diverse side chains and the linkage to other molecules, which is a key strategy in drug design to modulate properties such as solubility, cell permeability, and target binding.

-

Transformations of the Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid, leading to a phthalic acid derivative, or reduced to a primary amine, providing an aminomethyl substituent. These transformations further expand the synthetic utility of this building block.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented, its structural motifs are present in a variety of biologically active molecules. Its utility can be inferred from the applications of its constituent parts.

-

Scaffold for Heterocycle Synthesis: As mentioned, the reduction of the nitro group to an amine provides a key intermediate for the synthesis of various heterocyclic systems, such as quinazolines, benzodiazepines, and other fused aromatic systems that are prevalent in medicinal chemistry.

-

Modulation of Physicochemical Properties: The presence of both a hydrogen bond donor (carboxylic acid) and acceptors (cyano and nitro groups) in a constrained geometry can be exploited to fine-tune interactions with biological targets.

-

Fragment-Based Drug Discovery: this compound can be considered a valuable fragment for fragment-based drug discovery (FBDD) campaigns, offering a starting point for the development of more potent and selective inhibitors for various enzyme and receptor targets.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. The Safety Data Sheet (SDS) provides comprehensive information on its hazards and handling procedures.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry and well-ventilated place.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[9]

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern offers a rich platform for the generation of diverse molecular scaffolds and the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its properties, a plausible and detailed synthetic route, analytical characterization methods, and an exploration of its reactivity and potential applications. As research in drug discovery and materials science continues to advance, the utility of such strategically designed chemical intermediates will undoubtedly continue to grow.

References

- 1. quora.com [quora.com]

- 2. rsc.org [rsc.org]

- 3. This compound | 1260834-31-8 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. faculty.fiu.edu [faculty.fiu.edu]

- 7. 2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [wap.guidechem.com]

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 2-Cyano-3-nitrobenzoic Acid

This guide provides an in-depth technical overview of this compound, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. Moving beyond basic data, we explore the causality behind its synthesis, the logic of its analytical validation, and the strategic application of its unique chemical functionalities.

This compound (CAS No: 1260834-31-8) is a substituted aromatic carboxylic acid whose value lies in the strategic placement of its three functional groups: a carboxylic acid, a cyano group, and a nitro group.[1] This trifunctional arrangement provides a versatile scaffold for complex organic synthesis. The electron-withdrawing nature of the nitro and cyano groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxyl group, making it a unique building block in the synthesis of novel compounds.[2][3]

The foundational quantitative data for this compound are summarized below.

| Property | Data | Source |

| Molecular Formula | C₈H₄N₂O₄ | [4] |

| Molecular Weight | 192.13 g/mol | [4] |

| CAS Number | 1260834-31-8 | [4][5] |

| Physical Form | Solid | [6] |

| Storage | Sealed in a dry environment at room temperature. | [7] |

| Purity (Typical) | ≥98% | [7] |

Note: Experimental data such as melting point and specific solubility are not widely published for this specific isomer. However, related isomers like 2-cyano-5-nitrobenzoic acid exhibit a melting point in the range of 150-155°C, suggesting this compound is a stable, crystalline solid at room temperature.[6]

Strategic Synthesis and Purification

The synthesis of this compound is not commonly detailed in standard literature; however, a robust and logical pathway can be designed based on well-established organometallic and diazotization reactions. A highly effective approach is the Sandmeyer reaction, which utilizes the readily available precursor, 2-amino-3-nitrobenzoic acid.

The choice of the Sandmeyer reaction is deliberate. It is a reliable and high-yielding method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate. The reaction is tolerant of the other functional groups (nitro and carboxylic acid) present on the substrate, which is critical for maintaining the integrity of the molecular scaffold.

Caption: Synthetic workflow for this compound via a Sandmeyer reaction.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system, where the success of each step is crucial for the next, culminating in a final product that must be analytically confirmed.

-

Diazotization of the Amine:

-

Dissolve 2-amino-3-nitrobenzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid and water.[8] The acid serves both to protonate the amine, making it soluble, and as a reactant.

-

Cool the mixture to 0-5°C in an ice-water bath. This low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.0 eq) dropwise. Maintain the temperature below 5°C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water.[8] Heat this solution to approximately 65°C. The CuCN catalyzes the substitution of the diazonium group with the cyanide nucleophile.

-

Slowly add the cold diazonium salt solution from Step 1 to the hot CuCN solution. Vigorous nitrogen gas evolution will be observed; this is the driving force of the reaction as the N₂ leaving group is exceptionally stable.

-

After the addition is complete, heat the reaction mixture (e.g., reflux) for 30-40 minutes to ensure the reaction goes to completion.[8]

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with 2M hydrochloric acid. This step protonates the carboxylate salt to the desired carboxylic acid, causing it to precipitate if solubility is low, and also helps to decompose any excess cyanide.

-

Extract the product into an organic solvent such as ethyl acetate.[8] Perform multiple extractions to maximize yield.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture. The principle here is to dissolve the compound in a minimum of hot solvent and allow it to cool slowly, whereby the pure product crystallizes out, leaving impurities behind in the mother liquor.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

-

Analytical Characterization and Validation

Validation of the final product's identity and purity is non-negotiable. A multi-technique approach ensures trustworthiness in the material. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, while spectroscopic methods provide definitive structural confirmation.[9][10]

Caption: Integrated workflow for the analytical validation of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity

Reverse-phase HPLC (RP-HPLC) is the preferred method for quantifying the purity of the final compound and detecting any process-related impurities, such as unreacted starting material or isomeric byproducts.[10]

-

Protocol:

-

System: HPLC with a UV-Vis or PDA detector.[10]

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid to ensure the carboxylic acid remains protonated).

-

Detection: 255 nm, a wavelength where nitroaromatic compounds typically exhibit strong absorbance.[10]

-

Sample Prep: Dissolve an accurately weighed sample in the mobile phase (50:50 acetonitrile/water) to a concentration of ~0.5 mg/mL.[10]

-

Analysis: Inject the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

-

Spectroscopic Structural Elucidation

The combination of NMR, IR, and MS provides an unambiguous confirmation of the molecular structure.

| Technique | Expected Data & Interpretation |

| ¹H NMR | ~10-13 ppm (broad singlet, 1H): Carboxylic acid proton (COOH). ~7.5-8.5 ppm (multiplets, 3H): Aromatic protons. The specific splitting pattern (e.g., doublet, triplet, doublet of doublets) will confirm the 1,2,3-substitution pattern. |

| ¹³C NMR | ~165-170 ppm: Carboxylic acid carbon. ~115-120 ppm: Cyano group carbon. ~120-150 ppm: Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups. |

| FT-IR (cm⁻¹) | ~3300-2500 (broad): O-H stretch of the carboxylic acid. ~2230-2210: C≡N stretch (a sharp, medium-intensity peak). ~1700: C=O stretch of the carboxylic acid. ~1550 & 1350: Asymmetric and symmetric N-O stretches of the nitro group. |

| Mass Spec. | Molecular Ion (M⁻): In negative ion mode ESI-MS, a peak at m/z 191.01 corresponding to [M-H]⁻. In EI-MS, a molecular ion peak at m/z 192.02. |

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. A chemist can selectively manipulate one group while leaving the others intact, enabling the construction of complex molecular architectures. This is a cornerstone of modern medicinal chemistry.[3]

Caption: Chemical reactivity map of this compound's functional groups.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (e.g., using H₂/Pd-C or SnCl₂).[3][11] The resulting 2-amino-3-cyanobenzoic acid is a precursor to nitrogen-containing heterocycles like quinazolines or benzodiazepines, which are privileged structures in many FDA-approved drugs.

-

Derivatization of the Carboxylic Acid: The carboxylic acid can be easily converted to esters, amides, or acid chlorides.[3] This allows for the attachment of other molecular fragments, linkers for antibody-drug conjugates, or modification of the compound's pharmacokinetic properties.

-

Role as an Intermediate: In drug discovery pipelines, intermediates like this are vital.[3][11] They serve as foundational building blocks for creating libraries of related compounds for structure-activity relationship (SAR) studies, which are essential for optimizing a drug candidate's potency and safety profile. Its structure is relevant to the synthesis of potential anti-inflammatory or antimicrobial agents.[10][11]

Safety and Handling

As with any laboratory chemical, proper handling is paramount. Based on the Safety Data Sheet (SDS) for this compound, the following precautions should be observed.[4]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

In all cases of significant exposure, consult a physician.[4]

-

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fires.[4]

Conclusion

This compound is far more than a simple chemical with a defined molecular weight. It is a highly functionalized, strategically designed building block that offers researchers and drug development professionals a reliable entry point into complex molecular synthesis. Its value is realized through the selective and controlled manipulation of its functional groups, enabling the efficient construction of novel therapeutic agents and advanced materials. The robust synthesis and rigorous analytical validation outlined in this guide provide a framework for ensuring the quality and consistency required for high-stakes research and development.

References

-

Synthesis of 4-cyano-3-nitrobenzoic acid - PrepChem.com. [Link]

-

4-Cyano-3-nitrobenzoic acid | C8H4N2O4 | CID 22168583 - PubChem - NIH. [Link]

-

The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google P

-

Nitrobenzoic Acid: Properties, Reactions And Production - Chemcess. [Link]

-

Synthesis of 3-cyano-5-nitrobenzoic acid - PrepChem.com. [Link]

-

3-Cyano-2-hydroxy-5-nitrobenzoic acid | C8H4N2O5 | CID 21481559 - PubChem. [Link]

-

The Role of 2-Methyl-3-nitrobenzoic Acid in Pharmaceutical API Development. [Link]

- CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google P

-

2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 - PubChem. [Link]

-

3-Nitrobenzoic Acid in Pharmaceutical Synthesis: A Critical Building Block - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

Benzoic acid, 2-hydroxy-3-nitro- - the NIST WebBook. [Link]

- CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google P

- US3468941A - Production of 2-amino-3-nitrobenzoic acid - Google P

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 1260834-31-8 [chemicalbook.com]

- 6. Buy 2-Cyano-5-nitrobenzoic acid (EVT-2855164) | 774227-60-0 [evitachem.com]

- 7. 4-Cyano-3-nitrobenzoic acid | 153775-42-9 [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

A Technical Guide to the Physicochemical Characterization of 2-Cyano-3-nitrobenzoic Acid

Introduction

2-Cyano-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, represents a molecule of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a carboxylic acid, a nitrile, and a nitro group—imparts a distinct electronic and steric profile, suggesting its potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials. The precise determination of its physical properties is a critical first step in its evaluation for any application, providing foundational data for reaction optimization, formulation development, and computational modeling.

This technical guide provides a comprehensive overview of the key physical properties of this compound, outlines the standard methodologies for their determination, and offers insights into the rationale behind these experimental choices. While some specific experimental data for this compound are not widely published, this guide will leverage data from analogous structures to provide a robust framework for its characterization.

Core Physicochemical Properties

| Property | Value/Information | Source |

| Chemical Formula | C₈H₄N₂O₄ | [1] |

| Molecular Weight | 192.13 g/mol | [1] |

| CAS Number | 1260834-31-8 | [1][2] |

| Physical State | Expected to be a solid at room temperature. | Inferred from related compounds[3] |

| Melting Point | Data not available in searched literature. | [1] |

| Boiling Point | Data not available in searched literature. | [1] |

| Solubility | Data not available in searched literature. | [1] |

Acidity and Dissociation Constant (pKa)

The presence of two electron-withdrawing groups (the nitro and cyano groups) on the benzoic acid scaffold is expected to significantly increase its acidity compared to benzoic acid (pKa ≈ 4.2). For instance, 3-nitrobenzoic acid has a pKa of 3.47, making it about ten times more acidic than benzoic acid.[4] The additional electron-withdrawing cyano group in this compound would likely lower the pKa even further, making it a relatively strong organic acid.

Experimental Protocol for pKa Determination

Potentiometric titration is a standard and reliable method for determining the pKa of an acidic compound.

Methodology:

-

Sample Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

-

Data Analysis: The pKa is determined from the titration curve. It is the pH at which half of the acid has been neutralized by the base (the half-equivalence point).

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific NMR data for this compound is not available in the initial search results, we can predict the expected spectral features.

-

¹H NMR: The aromatic region would likely show complex multiplets for the three protons on the benzene ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and cyano groups. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The spectrum would show eight distinct carbon signals. The carboxyl carbon would be the most downfield signal. The carbons attached to the nitro and cyano groups would also exhibit characteristic chemical shifts.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, nitrile, and nitro groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| C=O stretch (Carboxylic Acid) | 1720 - 1680 |

| C≡N stretch (Nitrile) | 2260 - 2220 |

| N-O asymmetric stretch (Nitro) | 1550 - 1475 |

| N-O symmetric stretch (Nitro) | 1350 - 1300 |

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed on the ATR crystal.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum is recorded and automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC-MS) or Liquid Chromatograph (LC-MS).

-

Ionization: The molecules are ionized, for example, by Electron Impact (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The comprehensive physicochemical characterization of this compound is fundamental to unlocking its potential in various scientific domains. This guide has provided a framework for understanding and determining its key physical properties. While a lack of published experimental data for certain parameters necessitates their direct measurement, the outlined protocols and theoretical considerations offer a solid foundation for any researcher or scientist beginning to work with this intriguing molecule. The insights gained from such characterization will undoubtedly pave the way for its rational application in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

- Electronic Supplementary Material (ESI) for RSC Advances - Supporting Information. The Royal Society of Chemistry. (2013).

-

Nitrobenzoic Acid: Properties, Reactions And Production. Chemcess. Available at: [Link].

-

4-Cyano-3-nitrobenzoic acid | C8H4N2O4 | CID 22168583. PubChem. Available at: [Link].

- Supplementary Inform

-

4-Cyano-2-nitrobenzoic acid | C8H4N2O4 | CID 55264556. PubChem. Available at: [Link].

-

Synthesis of 4-cyano-3-nitrobenzoic acid. PrepChem.com. Available at: [Link].

-

3839-22-3. ChemBK. Available at: [Link].

-

2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633. PubChem. Available at: [Link].

-

3-Nitrobenzoic acid. Wikipedia. Available at: [Link].

-

Benzoic acid, 2-hydroxy-3-nitro-. NIST WebBook. Available at: [Link].

-

Benzoic acid, 2-nitro-. NIST WebBook. Available at: [Link].

-

Synthesis of 3-cyano-5-nitrobenzoic acid. PrepChem.com. Available at: [Link].

-

Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. ResearchGate. Available at: [Link].

-

2-Nitro-5-thiocyanatobenzoic acid | C8H4N2O4S | CID 92266. PubChem. Available at: [Link].

-

2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870. PubChem. Available at: [Link].

-

3-Nitrobenzoic acid | C7H5NO4 | CID 8497. PubChem. Available at: [Link].

-

Benzoic acid, 3-nitro-. NIST WebBook. Available at: [Link].

- Preparation method of 2-amino-3-nitrobenzoic acid. Google Patents.

-

3-Cyano-2-hydroxy-5-nitrobenzoic acid | C8H4N2O5 | CID 21481559. PubChem. Available at: [Link].

-

NITROBENZOIC ACID. Ataman Kimya. Available at: [Link].

-

Benzoic acid, 3-nitro-. NIST WebBook. Available at: [Link].

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link].

-

Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. Available at: [Link].

Sources

An In-depth Technical Guide to 2-Cyano-3-nitrobenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Cyano-3-nitrobenzoic acid, a versatile building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core aspects of its structural formula, synthesis, analytical characterization, and potential applications, with a focus on providing actionable insights and robust methodologies.

Introduction: A Multifunctional Scaffold for Drug Design

This compound (CAS No. 1260834-31-8) is an aromatic carboxylic acid featuring three distinct functional groups: a cyano (-C≡N), a nitro (-NO₂), and a carboxylic acid (-COOH) moiety.[1] This unique arrangement of electron-withdrawing groups on a benzene ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex heterocyclic systems and targeted therapeutic agents.[2] The strategic placement of these functionalities allows for sequential and selective chemical transformations, a desirable attribute in the multi-step synthesis of active pharmaceutical ingredients (APIs).

Structural Formula and Physicochemical Properties

The structural integrity and physicochemical properties of a molecule are fundamental to its application in drug development. Understanding these parameters is crucial for reaction design, purification, and formulation.

The molecular formula of this compound is C₈H₄N₂O₄, with a molecular weight of 192.13 g/mol .[1]

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 3-Nitrobenzoic Acid | 2-Nitrobenzoic Acid |

| Molecular Formula | C₈H₄N₂O₄ | C₇H₅NO₄ | C₇H₅NO₄ |

| Molecular Weight | 192.13 g/mol [1] | 167.12 g/mol [3] | 167.12 g/mol [3] |

| CAS Number | 1260834-31-8[1] | 121-92-6[4] | 552-16-9 |

| Appearance | Expected to be a solid | Off-white to yellowish-white crystals[4] | Solid, insoluble in water[3] |

| Storage Temperature | Store in a cool, dry place | Room Temperature | Room Temperature |

Note: Experimentally determined properties for this compound are not widely available in the public domain. The data for related isomers are provided for comparative purposes.

The presence of the electron-withdrawing nitro and cyano groups is expected to increase the acidity of the carboxylic acid compared to benzoic acid. For instance, 3-nitrobenzoic acid has a pKa of 3.47, making it about ten times more acidic than benzoic acid.[5] A similar trend is anticipated for this compound.

Synthesis of this compound: A Plausible Approach via the Sandmeyer Reaction

Rationale for the Synthetic Strategy

The choice of the Sandmeyer reaction is predicated on the commercial availability of the starting material, 2-amino-3-nitrobenzoic acid, and the high efficiency and functional group tolerance of this transformation. The reaction proceeds in two key stages: diazotization of the primary amine and the subsequent copper(I) cyanide-mediated displacement of the diazonium group.

Proposed Experimental Protocol

It is imperative that this protocol is performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment, as it involves hazardous reagents.

Step 1: Diazotization of 2-Amino-3-nitrobenzoic Acid

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3-nitrobenzoic acid (1.0 eq.) in a mixture of water and concentrated hydrochloric acid (or sulfuric acid).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the reaction mixture.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium or potassium cyanide (1.5 eq.) in water.

-

Cool this solution to 0-5 °C in an ice-salt bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. Due to the electron-withdrawing nature of the substituents, these protons will be deshielded and appear at a lower field. The carboxylic acid proton will appear as a broad singlet at a very low field (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals: one for the carboxylic carbon, one for the cyano carbon, and six for the aromatic carbons (four of which are quaternary). The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.[8][9]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| Ar-H | 7.8 - 8.5 | m |

| -COOH | >10 | br s |

| ¹³C NMR | ||

| -COOH | ~165 | s |

| Ar-C (substituted) | 120 - 150 | s |

| Ar-CH | 125 - 140 | d |

| -C≡N | ~115 | s |

Note: These are estimated values based on the analysis of similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Key IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H stretch | 2500-3300 (broad) |

| Carbonyl (C=O) | C=O stretch | 1700-1725 |

| Nitro (-NO₂) | Asymmetric N-O stretch | 1500-1560 |

| Symmetric N-O stretch | 1340-1380 | |

| Cyano (-C≡N) | C≡N stretch | 2220-2260 |

| Aromatic Ring | C=C stretch | 1450-1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 192. Key fragmentation patterns would likely involve the loss of -OH (m/z 175), -COOH (m/z 147), and -NO₂ (m/z 146).

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by the interplay of its three functional groups.

-

Carboxylic Acid: This group can undergo standard reactions such as esterification and amidation.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, providing a key synthetic handle for further derivatization. This transformation is particularly valuable in medicinal chemistry for the synthesis of nitrogen-containing heterocycles.[2]

-

Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

-

Aromatic Ring: The benzene ring is highly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups. However, it is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Development

While specific, commercialized drugs directly incorporating the this compound scaffold are not prominently documented, its utility as a versatile intermediate is evident from its structural motifs, which are present in various biologically active molecules. Its derivatives are of significant interest in the development of novel therapeutics.

For instance, substituted cyanobenzoic acids are key intermediates in the synthesis of a wide range of pharmaceuticals.[10] The combination of a cyano and a carboxylic acid group on a benzene ring provides a platform for constructing complex molecules with diverse pharmacological activities.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures.[1] It is advisable to consult the Safety Data Sheet (SDS) before use.[11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place.[12]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. Its unique arrangement of cyano, nitro, and carboxylic acid groups offers a rich platform for the synthesis of complex molecules and novel drug candidates. A thorough understanding of its synthesis, characterization, and reactivity is crucial for harnessing its full potential in the pursuit of new therapeutic agents. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize this valuable chemical intermediate.

References

- Sigma-Aldrich.

- Guidechem. This compound (cas 1260834-31-8) SDS/MSDS download. (Accessed December 30, 2025).

- Benchchem. An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. (Accessed December 30, 2025).

- Sigma-Aldrich.

- Fisher Scientific.

- ChemicalBook. This compound | 1260834-31-8. (Accessed December 30, 2025).

- Fisher Scientific.

- PubChem. 4-Cyano-3-nitrobenzoic acid.

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.

- L.S.College, Muzaffarpur. Sandmeyer reaction. (2020).

- Wikipedia. Sandmeyer reaction. (Accessed December 30, 2025).

- Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. (2022).

- Organic Chemistry Portal. Sandmeyer Reaction. (Accessed December 30, 2025).

- ChemicalBook. 1260834-31-8(this compound) Product Description. (Accessed December 30, 2025).

- PubChem. 3-Nitrobenzoic acid.

- Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of Raman Spectroscopy.

- Google Patents.

- The Role of 2-Methyl-3-nitrobenzoic Acid in Pharmaceutical API Development. NINGBO INNO PHARMCHEM CO.,LTD. (Accessed December 30, 2025).

- Chemcess. Nitrobenzoic Acid: Properties, Reactions And Production. (Accessed December 30, 2025).

- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- PubChem. 2-Amino-3-nitrobenzoic acid.

- NIST. Benzoic acid, 2-hydroxy-3-nitro-. (Accessed December 30, 2025).

- PubChem. 2-Chloro-3-nitrobenzoic acid.

- Benchchem.

- Chegg. Label the peaks for the 1H NMR and 13C NMR spectra for 3-nitrobenzoic acid. (2018).

- NINGBO INNO PHARMCHEM CO.,LTD. 3-Nitrobenzoic Acid in Pharmaceutical Synthesis: A Critical Building Block. (2025).

- ChemicalBook. Reactivity and Polarity of 3-Nitrobenzoic acid. (2023).

- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.

- Benchchem. An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid.

- Benchchem. reactivity of the cyano and aldehyde groups in 3-Cyanobenzaldehyde. (2025).

- PubChem. 2-Methyl-3-nitrobenzoic acid.

- NIST. Benzoic acid, 2-hydroxy-3-nitro-. (Accessed December 30, 2025).

- NIST. Benzoic acid, 3-nitro-. (Accessed December 30, 2025).

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemcess.com [chemcess.com]

- 4. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

The Solubility of 2-Cyano-3-nitrobenzoic Acid in Organic Solvents: A Technical and Practical Guide

This guide provides an in-depth exploration of the solubility of 2-Cyano-3-nitrobenzoic acid, a compound of significant interest in pharmaceutical and chemical research. Recognizing the scarcity of published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility, offers a robust experimental framework for its determination, and provides context through comparison with structurally related analogs. This approach equips researchers, scientists, and drug development professionals with the necessary tools and theoretical understanding to effectively work with this compound.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. In drug development, the aqueous and lipid solubility of an active pharmaceutical ingredient (API) dictates its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. For synthetic chemists, understanding solubility is paramount for reaction optimization, purification strategies like crystallization, and product formulation.[1]

This compound (C₈H₄N₂O₄, MW: 192.13 g/mol ) is a substituted aromatic carboxylic acid.[2] Its chemical structure, featuring a carboxylic acid group, a nitrile group, and a nitro group, suggests a complex interplay of intermolecular forces that will govern its solubility in various organic solvents. The presence of both polar (carboxylic acid, nitro, cyano) and non-polar (benzene ring) moieties indicates that its solubility will be highly dependent on the nature of the solvent.

Physicochemical Properties and Predicted Solubility Behavior of this compound

Molecular Structure Analysis:

-

Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature generally promotes solubility in polar protic solvents like alcohols.

-

Nitrile Group (-C≡N): The cyano group is strongly polar and can act as a hydrogen bond acceptor. This contributes to the overall polarity of the molecule.

-

Nitro Group (-NO₂): The nitro group is also highly polar and a hydrogen bond acceptor, further increasing the polarity of the compound.

-

Aromatic Ring: The benzene ring is non-polar and will contribute to solubility in non-polar or moderately polar solvents through van der Waals interactions.

Based on these functional groups, it is anticipated that this compound will exhibit higher solubility in polar organic solvents, particularly those that can engage in hydrogen bonding.

Comparative Analysis with Related Compounds:

To further refine our predictions, we can examine the known solubility of similar benzoic acid derivatives:

-

Nitrobenzoic Acids: 2-Nitrobenzoic acid, for instance, is soluble in methanol and other alcohols.[3] The presence of the nitro group generally enhances acidity compared to benzoic acid.

-

Cyanobenzoic Acids: 4-Cyanobenzoic acid is reported to have high solubility in polar solvents like water and ethanol.[4] The nitrile group contributes significantly to the molecule's polarity.

The combination of both a nitro and a cyano group on the benzoic acid scaffold of this compound suggests a highly polar molecule. Therefore, a reasonable starting hypothesis is that it will be most soluble in polar aprotic solvents (like DMSO and DMF) and polar protic solvents (like methanol and ethanol), with decreasing solubility in less polar solvents like ethyl acetate, and likely poor solubility in non-polar solvents such as toluene and hexane.

The interplay of these factors is visually represented in the following diagram:

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility

Given the lack of published data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[5]

Shake-Flask Method: A Step-by-Step Protocol

Principle: An excess of the solid solute is agitated in a known volume of solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the resulting saturated solution is then quantified.

Apparatus:

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.

-

Sample Collection and Preparation: Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for the solubility determination or the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

The experimental workflow can be visualized as follows:

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

For clarity and ease of comparison, the experimentally determined solubility data should be summarized in a table.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 47 | ||

| N,N-Dimethylformamide (DMF) | 37 | ||

| Methanol | 33 | ||

| Ethanol | 24.5 | ||

| Acetone | 21 | ||

| Acetonitrile | 37.5 | ||

| Ethyl Acetate | 6 | ||

| Dichloromethane | 9.1 | ||

| Toluene | 2.4 | ||

| Hexane | 1.9 |

(Note: The table above is a template for presenting experimental results. The dielectric constants are provided as a general indicator of solvent polarity.)

The results should be interpreted in the context of the principles discussed earlier. A high solubility in solvents like DMSO and methanol would confirm the dominant role of the polar functional groups. Conversely, low solubility in toluene and hexane would highlight the limited favorable interactions between the polar solute and non-polar solvents.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a thorough understanding of its molecular structure and the principles of solubility allows for reasoned predictions of its behavior. This guide provides a comprehensive framework for both the theoretical consideration and the practical, experimental determination of its solubility. The protocols and insights presented herein are designed to empower researchers to generate reliable data, enabling the effective use of this compound in their scientific endeavors.

References

Sources

A Comprehensive Safety & Handling Guide for 2-Cyano-3-nitrobenzoic Acid in a Research Setting

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 2-Cyano-3-nitrobenzoic acid (CAS No. 1260834-31-8). Designed for researchers, scientists, and drug development professionals, this guide moves beyond standard Safety Data Sheet (SDS) formatting to deliver field-proven insights and the causal reasoning behind critical safety protocols. As a key building block in medicinal chemistry and materials science, understanding its hazard profile is paramount to ensuring a self-validating system of laboratory safety.

Hazard Profile & Proactive Risk Assessment

While some supplier safety data for this compound lacks specific GHS hazard statements, a proactive risk assessment is mandated by its chemical structure.[1] The presence of a nitroaromatic system and a carboxylic acid functional group suggests a hazard profile analogous to other well-characterized nitrobenzoic acids. Therefore, it is scientifically prudent to handle this compound, at a minimum, with the precautions required for known skin, eye, and respiratory irritants.[2][3] This approach, grounded in chemical analogy, establishes a robust baseline for safety protocols.

Table 1: Hazard Assessment Based on Chemical Analogy

| Hazard Statement | Description | Common Precautionary Rationale | Representative Sources |

|---|---|---|---|

| H315 | Causes skin irritation. | Aromatic acids and nitro compounds can defat the skin and elicit an inflammatory response upon prolonged or repeated contact. | [3] |

| H319 | Causes serious eye irritation. | Direct contact of the dust or solution with eye tissue can lead to significant irritation or damage. | [2][3] |

| H335 | May cause respiratory irritation. | Inhalation of fine dust can irritate the mucous membranes of the respiratory tract. |[3][4] |

Adherence to the protocols outlined in this guide is essential for mitigating these anticipated risks.

The Lifecycle of Handling: From Receipt to Disposal

A culture of safety is built upon consistent, validated procedures at every stage of a chemical's lifecycle in the laboratory.

Receiving and Prudent Storage

Upon receipt, inspect the container for damage or leaks. The compound should be logged into your chemical inventory system immediately.

Storage Protocol:

-

Condition: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[4][5] Some sources recommend a storage temperature of 2-8°C.[6]

-

Rationale: The compound may be sensitive to moisture and air; a tightly sealed container under cool conditions minimizes degradation and pressure changes.[4]

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases to prevent exothermic or otherwise hazardous reactions.[4][5][7]

Engineering Controls & Personal Protective Equipment (PPE): The Self-Validating Workspace

The primary principle of chemical safety is the hierarchy of controls, prioritizing engineering solutions over personal protective measures.

-

Primary Engineering Control: All manipulations of solid this compound that could generate dust, including weighing and transfers, must be performed in a certified chemical fume hood. This is non-negotiable.

-

Emergency Readiness: Ensure that a certified and tested safety shower and eyewash station are readily accessible and unobstructed.[4][5]

Table 2: Mandatory Personal Protective Equipment (PPE)

| Protection Type | Standard | Rationale & Causality |

|---|---|---|

| Eye/Face | ANSI Z87.1 (US) or EN166 (EU) compliant safety glasses with side shields or chemical goggles. | Protects against accidental splashes of solutions or airborne dust particles reaching the eyes.[4][5] |

| Hand | Nitrile gloves (or other chemically resistant gloves). | Prevents direct skin contact, mitigating the risk of skin irritation.[8] Contaminated gloves must be changed immediately. |

| Body | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory | NIOSH/MSHA-approved respirator with appropriate dust cartridges. | Required only if dust is generated outside of a fume hood or if exposure limits are exceeded.[4][5] Use within a fume hood is the preferred control. |

Experimental Workflow: Safe Weighing and Dissolution

The following protocol is a self-validating system for safely handling the compound during routine experimental setup.

Step-by-Step Methodology:

-

Preparation: Don all required PPE as outlined in Table 2. Ensure the fume hood sash is at the proper working height.

-

Staging: Place a calibrated balance, weigh paper or an anti-static weigh boat, spatula, and a labeled vessel for the final solution inside the fume hood.

-

Weighing: Carefully transfer the desired amount of this compound from its storage container to the weigh paper/boat. Perform this action slowly to minimize dust generation. The use of an anti-static boat is critical as it prevents fine powders from being repelled and becoming airborne due to static electricity.

-

Transfer: Gently add the weighed solid to the labeled vessel containing the chosen solvent.

-

Dissolution: Cap the vessel and mix using a vortexer or magnetic stirrer as required for your experiment.

-

Cleanup: Carefully clean the spatula and the balance area within the hood using a damp cloth or towel to collect any residual dust. Dispose of the weigh paper and cleaning materials in the appropriate solid chemical waste container.

Waste Management and Decontamination

Proper disposal is a critical final step.

-

Waste Segregation: Dispose of unused solid material and any contaminated disposable items (e.g., gloves, weigh boats) in a clearly labeled, sealed hazardous waste container.

-

Environmental Precaution: Do not discharge the chemical or its solutions into drains or the environment.[8]

-

Regulatory Compliance: All waste disposal must be conducted in accordance with institutional, local, and national regulations.[8]

Emergency Preparedness: Proactive Response Protocols

Effective emergency response relies on preparation and clear, validated protocols.

Accidental Release (Spill) Protocol

For a small-scale spill of solid this compound in a laboratory setting:

-

ALERT: Immediately notify personnel in the vicinity.

-

ISOLATE: Restrict access to the spill area.

-

CONTAIN (if safe): Prevent further dispersal. Avoid creating dust.

-

EQUIP: Wear all PPE listed in Table 2, including respiratory protection if necessary.

-

CLEANUP: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a labeled hazardous waste container.[5] Do not use dry sweeping methods that create dust.

-

DECONTAMINATE: Wipe the spill area with a damp cloth, then clean with soap and water. Place all cleanup materials into the waste container.

Exposure Response and First Aid

Immediate and correct first aid can significantly reduce the severity of an exposure. Always show the Safety Data Sheet to attending medical personnel.[1]

Table 3: First-Aid Measures

| Exposure Route | Protocol | Source(s) |

|---|---|---|

| Inhalation | Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. | [1][4][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention. | [1][4] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist. | [1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and provide two glasses of water to drink. Seek immediate medical attention. |[1][9] |

Fire Response

-

Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[1][3]

-

Specific Hazards: The compound is combustible. Fire may produce hazardous combustion gases, including toxic oxides of nitrogen (NOx) and carbon (CO, CO2).[2][4][5]

-

Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][5] The presence of nitrogen in the molecule makes the use of an independent air supply absolutely critical to avoid inhaling toxic fumes.

Physicochemical Data for the Bench Scientist

Understanding the fundamental properties of a compound is key to its effective and safe use in experimental design.

Table 4: Key Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1260834-31-8 | [1][10] |

| Molecular Formula | C₈H₄N₂O₄ | [1][11] |

| Molecular Weight | 192.13 g/mol | [1][11] |

| Appearance | White to off-white solid | [6] |

| Recommended Storage | 2-8°C, dry, well-ventilated |[5][6] |

Conclusion

While this compound is a valuable reagent, its safe use hinges on a comprehensive understanding of its potential hazards and the diligent application of robust safety protocols. By treating it with the caution afforded to known irritants, employing proper engineering controls and PPE, and being prepared for potential emergencies, researchers can confidently and safely incorporate this compound into their development workflows. A proactive, informed approach is the cornerstone of a trustworthy and effective laboratory safety program.

References

-

MATERIAL SAFETY DATA SHEET - Chemcia Scientific, LLC . Source: Chemcia Scientific, LLC. [Link]

-

4-Cyano-3-nitrobenzoic acid | C8H4N2O4 | CID 22168583 - PubChem - NIH . Source: PubChem / NIH. [Link]

-

3-NITROBENZOIC ACID FOR SYNTHESIS MSDS CAS No: 121-92-6 MSDS - Loba Chemie . Source: Loba Chemie. [Link]

-

Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc) - Cole-Parmer . Source: Cole-Parmer. [Link]

-

3-NITROBENZOIC ACID - SD Fine-Chem . Source: SD Fine-Chem. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. lobachemie.com [lobachemie.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 1260834-31-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. chemcia.com [chemcia.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. This compound | 1260834-31-8 [chemicalbook.com]

- 11. 4-Cyano-3-nitrobenzoic acid | C8H4N2O4 | CID 22168583 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Cyano-3-nitrobenzoic Acid for Advanced Research and Development

For researchers, medicinal chemists, and professionals in drug development, the procurement and application of specialized chemical intermediates are critical steps that underpin the success of a project. 2-Cyano-3-nitrobenzoic acid (CAS No. 1260834-31-8), a highly functionalized aromatic building block, presents both unique synthetic opportunities and specific challenges in sourcing and handling. This guide provides an in-depth technical overview of its commercial landscape, quality assessment, and best practices for its use in a research and development setting.

Introduction: The Synthetic Utility of this compound

This compound belongs to a class of substituted benzoic acids that are valuable precursors in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and novel materials.[1] Its trifunctional nature—a carboxylic acid, a nitrile, and a nitro group—offers a rich platform for diverse chemical transformations. The electron-withdrawing properties of the nitro and cyano groups significantly influence the reactivity of the aromatic ring and the acidity of the carboxylic acid.[2]

The strategic arrangement of these functional groups allows for selective modifications. For instance, the nitro group can be reduced to an amine, opening pathways to a wide array of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals.[1] The carboxylic acid and cyano groups can be hydrolyzed, esterified, or serve as handles for coupling reactions. This versatility makes this compound a key intermediate for chemists aiming to construct complex molecular architectures.

Commercial Availability and Supplier Landscape

While a range of cyanobenzoic acid isomers are commercially available, this compound is a more specialized reagent. Researchers should anticipate a more limited pool of off-the-shelf suppliers compared to its structural isomers. The commercial landscape can be broadly categorized into large-scale chemical suppliers, specialized synthesis labs, and online chemical marketplaces.

| Supplier Category | Typical Scale | Advantages | Considerations |

| Large Chemical Suppliers | Milligrams to Kilograms | Established quality control, extensive documentation (SDS, CoA). | May not always stock highly specialized isomers. |

| Specialized Synthesis Labs | Grams to Kilograms | Expertise in custom synthesis, ability to produce derivatives.[3] | Longer lead times, potentially higher cost per gram. |

| Online Chemical Marketplaces | Milligrams to Grams | Wide variety of listed suppliers, competitive pricing.[4] | Quality and reliability can vary significantly between vendors. |

A number of suppliers list various isomers of cyano-nitrobenzoic acid, and researchers should carefully verify the CAS number (1260834-31-8) when procuring this specific compound.[4] Companies such as Biosynth and Georganics are known to supply a variety of specialized chemical compounds for research applications.[5][6]

Quality Specifications and Analytical Verification

For any research or development application, the purity and identity of starting materials are paramount. The quality of this compound will directly impact the yield, purity, and reproducibility of subsequent synthetic steps.

Typical Specifications:

-

Purity: For research purposes, a purity of ≥97% is generally recommended. For later-stage development, higher purities (≥99%) may be required.

-

Appearance: Typically an off-white to pale yellow solid.[2]

-

Identification: Confirmation by ¹H NMR, ¹³C NMR, and Mass Spectrometry is standard.

-

Solubility: Soluble in many polar organic solvents.

Self-Validating Experimental Workflow for Quality Verification:

Upon receiving a shipment of this compound, it is best practice to perform in-house quality control, even if a Certificate of Analysis (CoA) is provided.

Caption: Workflow for incoming quality control of this compound.

Handling, Storage, and Safety

As with all nitroaromatic compounds, this compound requires careful handling. The Safety Data Sheet (SDS) is the primary source of information and should be reviewed before use.[7][8][9][10]

Key Safety and Handling Considerations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

-

Incompatibility: Avoid strong oxidizing agents and strong bases.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

Hazard Statements: Based on data for related nitrobenzoic acids, this compound may cause skin and eye irritation and may be harmful if swallowed or inhaled.[5][8]

Synthetic Protocol: A Representative Application

The following is a representative protocol for a reaction that leverages the functionalities of this compound. This example describes the reduction of the nitro group, a common transformation in the synthesis of heterocyclic compounds.

Experimental Protocol: Reduction of this compound to 2-Cyano-3-aminobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Addition of Reducing Agent: To the stirred solution, add a reducing agent. A common choice is tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 5 eq) in the presence of concentrated hydrochloric acid.

-

Reaction Monitoring: The reaction is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, and the aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: A typical workflow for the reduction of this compound.

Conclusion

This compound is a valuable, albeit specialized, chemical intermediate for researchers in drug discovery and materials science. Its successful application hinges on careful supplier selection, rigorous quality verification, and adherence to safe handling practices. By understanding the commercial landscape and implementing a self-validating workflow for quality control, researchers can confidently incorporate this versatile building block into their synthetic strategies, paving the way for the development of novel and complex molecules.

References

-

Georganics. 4-Cyano-3-nitrobenzoic acid - High purity | EN. [Link]

-

PrepChem.com. Synthesis of 3-cyano-5-nitrobenzoic acid. [Link]

- Google Patents.

- Google Patents. US3803202A - Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters.

-

European Patent Office. Process for producing cyanobenzoic acid derivatives - EP 0989115 A2. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Wikipedia. 3-Nitrobenzoic acid. [Link]

-

Shree Chemopharma Ankleshwar Pvt. Ltd. Products. [Link]

-

PubChem. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. This compound | 1260834-31-8 [chemicalbook.com]

- 5. 4-Cyano-3-nitrobenzoic acid - High purity | EN [georganics.sk]

- 6. 3-Cyano-4-nitrobenzoic acid | 1350540-03-2 | AEC54003 [biosynth.com]

- 7. Page loading... [guidechem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Synthesis Pathways for 2-Cyano-3-nitrobenzoic Acid

An In-depth Technical Guide:

Abstract

2-Cyano-3-nitrobenzoic acid is a pivotal intermediate in the synthesis of various pharmaceuticals and functional materials.[1] Its unique trifunctional aromatic structure, featuring a carboxylic acid, a nitrile, and a nitro group, makes it a versatile building block for complex molecular architectures. This technical guide provides an in-depth analysis of the primary synthetic pathways for this compound, designed for researchers, chemists, and drug development professionals. We will dissect three core strategies: the classic Sandmeyer reaction starting from an amino precursor, the oxidation of a methylbenzonitrile derivative, and the nucleophilic cyanation of a halogenated benzoic acid. Each section offers a detailed mechanistic rationale, step-by-step experimental protocols, and a critical evaluation of the pathway's strengths and limitations, grounded in authoritative references.

Chapter 1: Introduction to this compound

Chemical Profile

This compound is an organic compound whose structure is characterized by a benzene ring substituted with a carboxyl group at position 1, a cyano group at position 2, and a nitro group at position 3.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1260834-31-8 | [2][3] |

| Molecular Formula | C₈H₄N₂O₄ | [3] |

| Molecular Weight | 192.13 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | [4] |

| Solubility | Soluble in many oxygenated and chlorinated organic solvents | [4] |

Significance in Synthetic Chemistry

The strategic placement of three distinct functional groups makes this compound a highly valuable intermediate. The carboxylic acid allows for the formation of esters, amides, and acid halides. The nitro group can be reduced to an amine, opening pathways to fused heterocyclic systems, while the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. This versatility is exploited in the synthesis of pharmaceuticals, particularly in creating novel heterocyclic scaffolds for drug discovery.

Overview of Synthetic Strategies